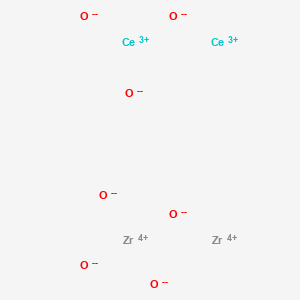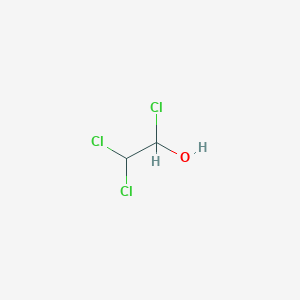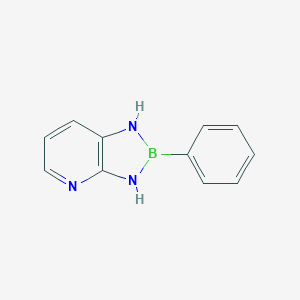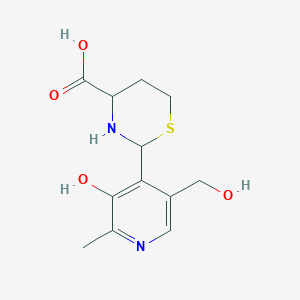
1,3-Bis(2-nitrophenyl)urea
描述
1,3-Bis(2-nitrophenyl)urea is an organic compound characterized by the presence of two nitrophenyl groups attached to a urea moiety
作用机制
Biochemical Pathways
The compound is likely to interact with multiple pathways, leading to downstream effects . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
It is known that the compound can interact with various targets, leading to changes at the molecular and cellular level . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound
生化分析
Biochemical Properties
It is known that nitrophenyl derivatives can interact with various enzymes and proteins
Cellular Effects
Nitrophenyl derivatives have been shown to exhibit antibacterial activities . This suggests that 1,3-Bis(2-nitrophenyl)urea may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-nitrophenyl)urea can be synthesized through the reaction of 2-nitroaniline with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Step 1: Dissolve 2-nitroaniline in an appropriate solvent such as dichloromethane.
Step 2: Add phosgene or triphosgene to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
Step 3: Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 5: Isolate the product by filtration and purify it through recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
化学反应分析
Types of Reactions
1,3-Bis(2-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 1,3-Bis(2-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitroaniline and carbon dioxide.
科学研究应用
1,3-Bis(2-nitrophenyl)urea has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Analytical Chemistry: It is employed as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Biological Studies: It is used in studies investigating the interaction of nitroaromatic compounds with biological systems.
相似化合物的比较
Similar Compounds
1,3-Bis(4-nitrophenyl)urea: Similar structure but with nitro groups at the para position.
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Contains ethyl groups instead of hydrogen atoms on the urea nitrogen atoms.
1,3-Bis(2-aminophenyl)urea: Reduction product of 1,3-Bis(2-nitrophenyl)urea.
Uniqueness
This compound is unique due to the ortho position of the nitro groups, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted analogs.
属性
IUPAC Name |
1,3-bis(2-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBMMPGNZXIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287157 | |
| Record name | 1,3-bis(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13201-86-0 | |
| Record name | NSC49342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(2-NITRO-PHENYL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


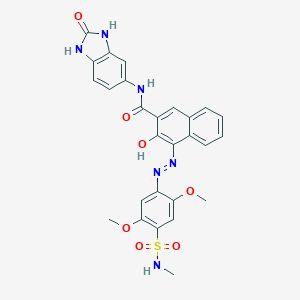

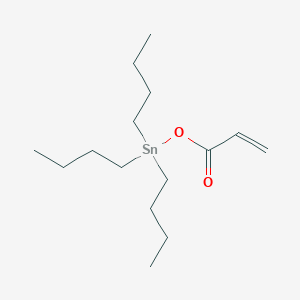
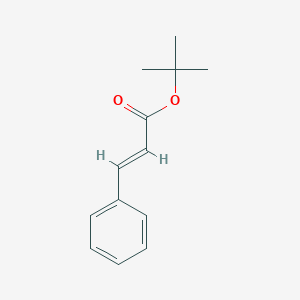


![(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione](/img/structure/B76305.png)

